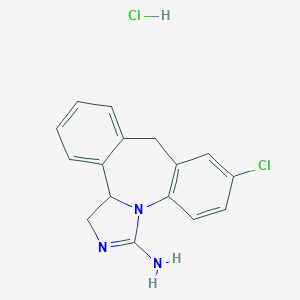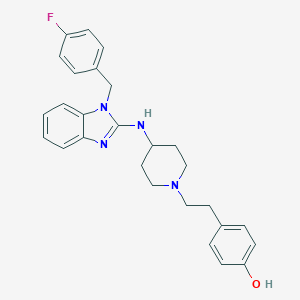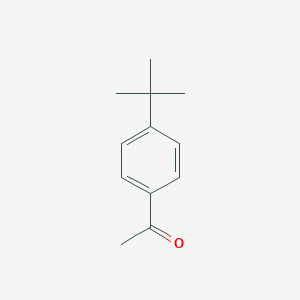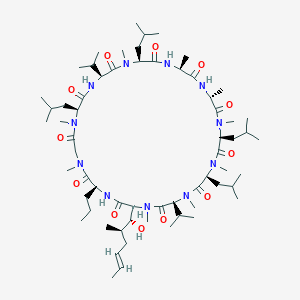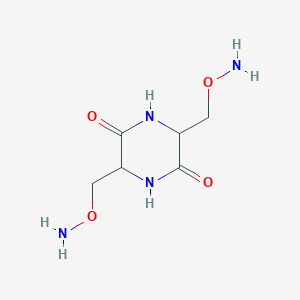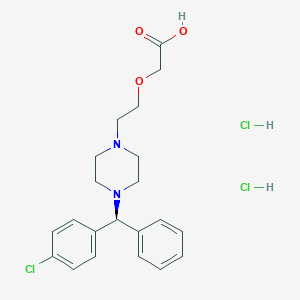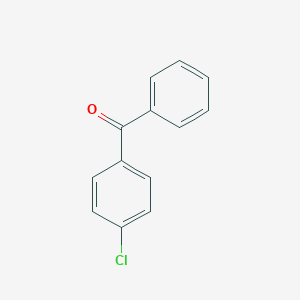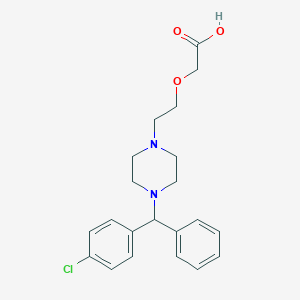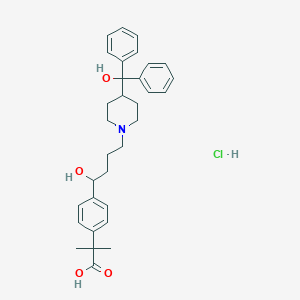
デオキシドネペジル
概要
説明
デオキシドネペジル(塩酸塩)は、アルツハイマー病の治療に用いられるよく知られたアセチルコリンエステラーゼ阻害剤であるドネペジルと構造的に関連する化学化合物です。
製法
合成経路と反応条件
デオキシドネペジル(塩酸塩)の合成は、通常、ドネペジルの合成経路の改変を伴います。一般的な方法の1つは、ドネペジルのケトン基を還元してデオキシ誘導体とすることです。 このプロセスは、制御された条件下で、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して達成できます .
工業生産方法
デオキシドネペジル(塩酸塩)の工業生産は、ドネペジルほど広く行われていません。これは、ドネペジルの大量合成中に副産物として生成される可能性があります。このプロセスは、同じ合成経路を使用しますが、デオキシ誘導体を生成するために特定の調整を加えます。 分離および精製手順は、目的とする製品の品質を確保するために重要です .
科学的研究の応用
Deoxy Donepezil (hydrochloride) has several scientific research applications:
作用機序
デオキシドネペジル(塩酸塩)の作用機序は、ドネペジルと同様です。これは、アセチルコリンエステラーゼ阻害剤として作用し、その分解を防ぐことで、シナプス間隙におけるアセチルコリンの濃度を増加させます。 これは、アルツハイマー病などの状態に有益なコリン作動性伝達の強化につながります .
類似の化合物との比較
類似の化合物
ドネペジル: アルツハイマー病の治療に広く使用されている親化合物。
ガランタミン: 異なる構造とメカニズムを持つ別のアセチルコリンエステラーゼ阻害剤。
リバスチグミン: アセチルコリンエステラーゼとブチリルコリンエステラーゼの両方の擬似不可逆的阻害剤.
独自性
デオキシドネペジル(塩酸塩)は、その構造的修飾により、ドネペジルと比較して異なる薬物動態的および薬力学的特性を示す可能性があるため、独自です。 その研究は、ドネペジルとその誘導体の構造活性相関と潜在的な副作用を理解するのに役立ちます .
生化学分析
Biochemical Properties
Deoxydonepezil, like Donepezil, is likely to interact with various enzymes and proteins within the bodyDonepezil is known to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine, a neurotransmitter
Cellular Effects
The cellular effects of Deoxydonepezil are not explicitly documented. Studies on Donepezil have shown that it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Donepezil has been shown to promote oligodendrocyte generation and remyelination, which are crucial for neuronal functions .
Molecular Mechanism
Donepezil, a related compound, is known to inhibit acetylcholinesterase, preventing the breakdown of acetylcholine, thereby increasing its availability . This mechanism involves binding interactions with the enzyme, leading to changes in gene expression .
Metabolic Pathways
Donepezil is known to undergo oxidation, a vital step in drug metabolism . It’s plausible that Deoxydonepezil might be involved in similar metabolic pathways, interacting with various enzymes or cofactors.
Subcellular Localization
Tools like LOCALIZER and DeepLoc 2.0 can predict the subcellular localization of proteins based on their sequences
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Deoxy Donepezil (hydrochloride) typically involves the modification of the Donepezil synthesis pathway. One common method involves the reduction of Donepezil’s ketone group to form the deoxy derivative. This process can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of Deoxy Donepezil (hydrochloride) is not as widespread as that of Donepezil. it can be produced as a by-product during the large-scale synthesis of Donepezil. The process involves the same synthetic routes but with specific adjustments to yield the deoxy derivative. The isolation and purification steps are crucial to ensure the desired product’s quality .
化学反応の分析
反応の種類
デオキシドネペジル(塩酸塩)は、次を含むさまざまな化学反応を起こします。
酸化: この反応は、酸性媒体中のクロラミンTなどの酸化剤を使用して行うことができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を使用して実行できます。
置換: 求核置換反応は、特にピペリジン環で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中のクロラミンT.
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム.
置換: 適切な条件下でのさまざまな求核剤。
生成される主な生成物
酸化: デオキシドネペジルの酸化誘導体。
還元: 化合物の還元型。
置換: 使用された求核剤に応じて置換された誘導体。
科学研究における用途
デオキシドネペジル(塩酸塩)には、いくつかの科学研究における用途があります。
類似化合物との比較
Similar Compounds
Donepezil: The parent compound, widely used in Alzheimer’s treatment.
Galantamine: Another acetylcholinesterase inhibitor with a different structure and mechanism.
Rivastigmine: A pseudo-irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase.
Uniqueness
Deoxy Donepezil (hydrochloride) is unique due to its structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to Donepezil. Its study helps in understanding the structure-activity relationship and potential side effects of Donepezil and its derivatives .
特性
IUPAC Name |
1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,15-16,18,20H,8-14,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOWFFYJKGBOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233439 | |
| Record name | Deoxydonepezil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844694-84-4 | |
| Record name | Deoxydonepezil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844694844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxydonepezil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYDONEPEZIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1RR44GBEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


